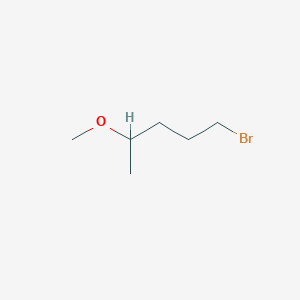
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide is an organic compound that features a conjugated system with furan and nitrofuran moieties
Méthodes De Préparation
The synthesis of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide typically involves the condensation of 2-furyl and 5-nitro-2-furyl derivatives under specific reaction conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide involves its interaction with biological molecules. The nitrofuran moiety can undergo redox reactions, generating reactive oxygen species that can damage cellular components. This property is being explored for its potential use in antimicrobial therapies.
Comparaison Avec Des Composés Similaires
(E)-2-(2-Furyl)-3-(5-nitro-2-furyl)acrylamide can be compared with other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share similar structural features but differ in their specific applications and biological activities. The unique combination of furan and nitrofuran moieties in this compound makes it distinct and potentially more versatile in its applications.
Propriétés
Numéro CAS |
18819-45-9 |
|---|---|
Formule moléculaire |
C11H8N2O5 |
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
(E)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6+ |
Clé InChI |
LYAHJFZLDZDIOH-SOFGYWHQSA-N |
SMILES isomérique |
C1=COC(=C1)/C(=C\C2=CC=C(O2)[N+](=O)[O-])/C(=O)N |
SMILES canonique |
C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N |
Color/Form |
Reddish-orange needles |
melting_point |
151-152 °C |
Description physique |
Af-2 appears as bright orange crystals. (NTP, 1992) Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO] |
Solubilité |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol |
Pression de vapeur |
0.00000007 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


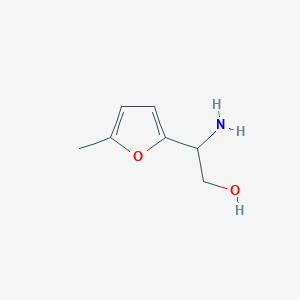
![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
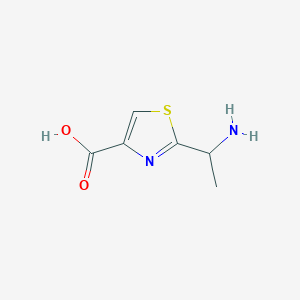
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

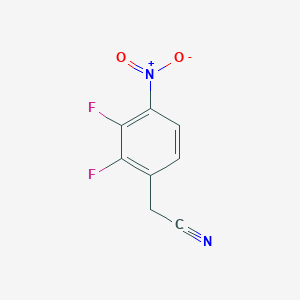
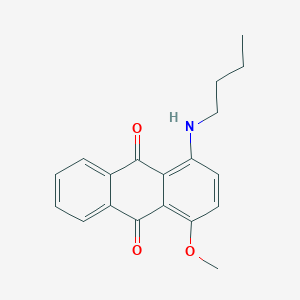
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)

